molecular formula C14H14N2O B581637 3-(4-Aminophenyl)-N-methylbenzamide CAS No. 1335041-46-7

3-(4-Aminophenyl)-N-methylbenzamide

Cat. No.: B581637
CAS No.: 1335041-46-7
M. Wt: 226.279
InChI Key: FXYJOGOGMBDLHT-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-N-methylbenzamide is an organic compound with a complex structure that includes an amine group attached to a phenyl ring, which is further connected to a benzamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)-N-methylbenzamide typically involves the reaction of 4-nitrobenzoyl chloride with N-methylaniline under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification through recrystallization and quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Aminophenyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is a typical reducing system.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amine groups.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-(4-Aminophenyl)-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in inhibiting specific enzymes or proteins.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

    3-(4-Aminophenyl)coumarin derivatives: Known for their anti-inflammatory properties.

    4-(3-Aminophenyl)benzonitrile: Studied for its biological activities and molecular interactions.

Uniqueness: 3-(4-Aminophenyl)-N-methylbenzamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-aminophenyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-16-14(17)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYJOGOGMBDLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716530
Record name 4'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335041-46-7
Record name 4'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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